アペリン前駆体 (61-77) (ヒト、ウシ、マウス、ラット) トリフルオロ酢酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Endogenous apelin receptor (APJ) agonist (EC50 = 2.5 nM). Potent inhibitor of forskolin-stimulated increases in cAMP (pEC50 = 10.09). Inhibition of HIV-1 and HIV-2 entry into cells expressing APJ, with potency in the order of apelin 17 > apelin 13.

Endogenous apelin receptor agonist. Potently inhibits forskolin-stimulated cAMP accumulation (pIC50 = 9.94).

科学的研究の応用

細胞増殖の調節

アペリン前駆体を含むアペリン系は、細胞増殖を調節する様々なシグナル伝達カスケードに関与しています . このため、がん生物学と再生医療の研究における潜在的なターゲットとなります。

血圧調節

アペリン前駆体は、血圧調節に重要な役割を果たしています . したがって、高血圧症やその他の心血管疾患の研究において、心血管研究に関心が持たれています。

体液の恒常性

アペリン前駆体は、体液の恒常性の調節に関与しています . このため、腎臓病や体液バランスに関連するその他の疾患の研究における潜在的なターゲットとなります。

摂食行動

研究では、アペリン前駆体を含むアペリン系が摂食行動に影響を与える可能性があることが示されています . このことは、肥満症やその他の摂食障害の研究の可能性を開きます。

下垂体ホルモンの放出

アペリン前駆体は、下垂体ホルモンの放出に影響を与えることが判明しています . このことは、内分泌学、特にホルモンバランスに関連する疾患における潜在的な研究分野となります。

神経新生

アペリン前駆体は、神経新生に関与していることが示唆されています . このため、神経変性疾患や脳損傷の研究における潜在的なターゲットとなります。

膠芽腫の病態生理学

膠芽腫の病態生理学におけるこの系の潜在的な役割を解明するための研究が進行中です . このことは、神経腫瘍学における潜在的なターゲットとなります。

神経および精神疾患

虚血性脳卒中、てんかん、パーキンソン病、アルツハイマー病などの神経および精神疾患に対するアペリンペプチドの保護効果が研究されています . このため、アペリン前駆体は、神経学と精神医学の研究における潜在的なターゲットとなります。

作用機序

Mode of Action

Apelin precursor (61-77) interacts with its target, the APJ receptor, to exert its effects. It has been found that apelins can increase the tolerance of the heart, brain, lung, and intestine to ischemia/reperfusion (I/R) . Protein kinases are involved in the neuroprotective, cardioprotective, renoprotective, and pulmonoprotective effects of apelins . Mitochondrial permeability transition pore and ATP-sensitive K+ channels are also involved in the protective effects of apelins .

Biochemical Pathways

The Apelin/APJ system affects multiple biochemical pathways. It inhibits apoptosis and ferroptosis, and activates autophagy of cardiomyocytes . It also increases vascular endothelial growth factor (VEGF) expression and decreases inducible NO-synthase activity .

Pharmacokinetics

It is known that the apelin precursor peptide is composed of 77 amino acid residues and is subsequently cleaved into different amino acid length fragments, including apelin-12, apelin-13, apelin-17, and apelin-36 . These peptides can be produced through peptide synthesis .

Result of Action

The action of Apelin precursor (61-77) results in increased tolerance of organs and cells to hypoxia and reoxygenation . It has been found to prevent reperfusion blood-brain barrier (BBB) injury, reduce the number of TUNEL-positive cells, and decrease inducible NO-synthase activity . These effects suggest that enzyme-resistant apelin analogues are promising peptides for the treatment of acute myocardial infarction (AMI), stroke, and I/R injury of lungs and kidneys .

生化学分析

Biochemical Properties

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate acts as an endogenous ligand for the G-protein-coupled receptor APJ . This interaction is pivotal in mediating the peptide’s effects on cardiovascular functions, such as enhancing myocardial contractility and promoting vasodilation . The peptide also interacts with various enzymes and proteins, including those involved in insulin secretion and pituitary hormone release . These interactions are essential for maintaining metabolic homeostasis and regulating fluid balance in the body .

Cellular Effects

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate exerts significant effects on different cell types and cellular processes. In endothelial cells, it promotes angiogenesis and enhances vascular permeability . In cardiomyocytes, the peptide improves contractility and protects against ischemic injury . Additionally, it influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . The peptide also modulates gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate involves binding to the APJ receptor, which activates downstream signaling pathways . This binding leads to the activation of G-proteins, which in turn modulate various intracellular signaling cascades . The peptide can inhibit or activate enzymes, such as adenylate cyclase, affecting cyclic AMP levels and influencing cellular responses . Additionally, it can alter gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate can change over time. The peptide is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that continuous exposure to the peptide can lead to sustained improvements in cardiovascular function and metabolic regulation . Degradation products may accumulate and potentially alter its biological activity .

Dosage Effects in Animal Models

The effects of apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate vary with different dosages in animal models. Low doses have been shown to enhance myocardial contractility and improve insulin sensitivity without adverse effects . Higher doses can lead to hypotension and potential toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological responses .

Metabolic Pathways

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate is involved in several metabolic pathways. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2), which can degrade the peptide and modulate its activity . The peptide also influences metabolic flux by regulating glucose uptake and lipid metabolism . These interactions are crucial for maintaining energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate within cells and tissues involve specific transporters and binding proteins . The peptide is widely distributed in various organs, including the heart, lungs, kidneys, and brain . It can accumulate in specific tissues, where it exerts its biological effects . The distribution pattern is influenced by factors such as receptor expression and tissue-specific transport mechanisms .

Subcellular Localization

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate is localized in specific subcellular compartments, which can affect its activity and function . The peptide is often found in the cytoplasm and can translocate to the nucleus under certain conditions . Post-translational modifications, such as phosphorylation, can influence its localization and interaction with other biomolecules . These modifications are essential for regulating the peptide’s biological activity and ensuring its proper function within the cell .

特性

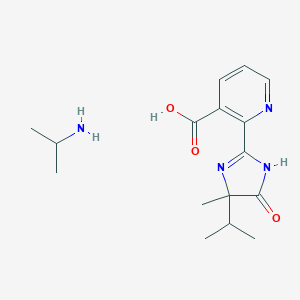

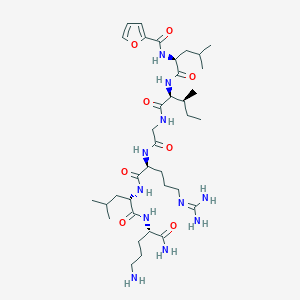

| { "Design of the Synthesis Pathway": "The synthesis of Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate can be achieved through solid-phase peptide synthesis (SPPS) approach using Fmoc/tBu strategy.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Cys(Trt)-OH", "2-Chlorotrityl chloride resin", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methyl-2-pyrrolidone (NMP)", "Diethyl ether", "Hexanes", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl chloride resin", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-Lys(Boc)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Pro-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Ala-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Gly-OH with PyBOP and DIPEA in DMF", "Oxidation of Cys residue with iodine in DMF", "Cleavage of peptide from resin with TFA/TIS/DCM", "Purification of crude peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified peptide", "Trifluoroacetylation of N-terminus with TFA/TIS/DCM", "Purification of trifluoroacetylated peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified trifluoroacetylated peptide", "Trifluoroacetate counterion exchange with methanol/ether/hexanes" ] } | |

CAS番号 |

217082-57-0 |

分子式 |

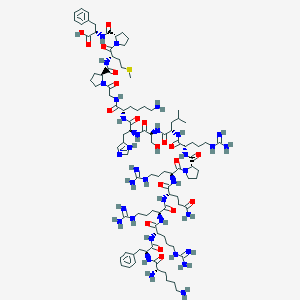

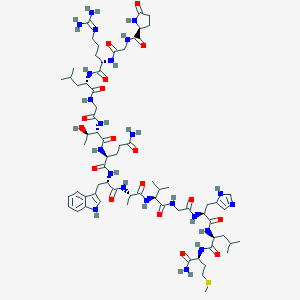

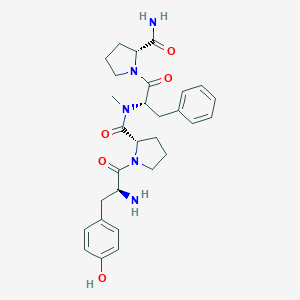

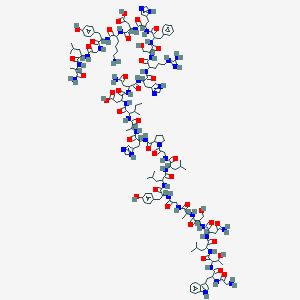

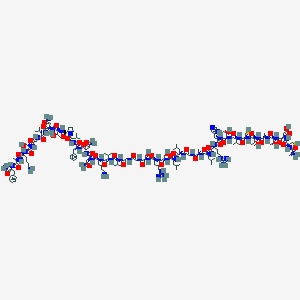

C96H156N34O20S |

分子量 |

2138.6 g/mol |

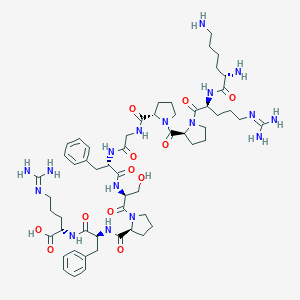

IUPAC名 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |

InChIキー |

SVWSKJCJNAIKNH-MJZUAXFLSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |

正規SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |

配列 |

KFRRQRPRLSHKGPMPF |

同義語 |

Alternative Names: K17F, Prepro-61-77-Apelin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

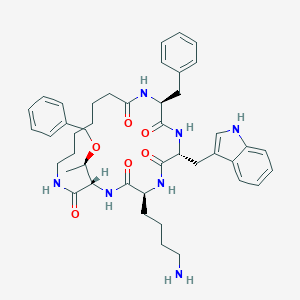

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

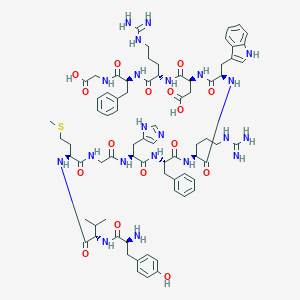

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)